Product packaging for Methyl 3-(chloromethyl)benzoate(Cat. No.:CAS No. 34040-63-6)

Methyl 3-(chloromethyl)benzoate

Cat. No.: B1364272
CAS No.: 34040-63-6
M. Wt: 184.62 g/mol
InChI Key: NEXHXAMAIMAABX-UHFFFAOYSA-N
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Description

Significance as a Research Compound in Organic Synthesis

The primary role of methyl 3-(chloromethyl)benzoate (B8533320) in academic and industrial research is as a crucial intermediate and building block in organic synthesis. Its bifunctional nature, containing both an ester and a reactive benzylic chloride, allows for a wide array of chemical modifications. This versatility makes it an important precursor in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. chembk.com

The chloromethyl group is a key functional component, acting as a handle for introducing the rest of the molecule into a target structure through alkylation or nucleophilic substitution reactions. For instance, the chlorine atom can be readily displaced by a variety of nucleophiles, such as amines or thiols, to create a diverse range of derivatives. This reactivity is fundamental to its application in constructing more complex molecular architectures.

Furthermore, the other functional group, the methyl ester, can also be manipulated. It can be hydrolyzed to the corresponding carboxylic acid, 3-(chloromethyl)benzoic acid, or reduced to the alcohol, 3-(chloromethyl)benzyl alcohol, further expanding its synthetic utility.

Role in Contemporary Chemical Sciences and Synthetic Methodologies

In the realm of contemporary chemical sciences, methyl 3-(chloromethyl)benzoate continues to be a relevant and valuable compound. Its application extends to medicinal chemistry, where it serves as a starting material for the development of new therapeutic agents. For example, it has been utilized in the synthesis of novel urea (B33335) derivatives that have been investigated for their potential as cancer therapeutics. One such derivative exhibited cytotoxic effects against certain cancer cell lines and also demonstrated antiangiogenic activity. The compound is also a precursor to the vasodilator taprostene.

The synthesis of this compound itself has been a subject of study, with various methods developed for its preparation. A common laboratory-scale synthesis involves the esterification of 3-(chloromethyl)benzoyl chloride with methanol (B129727). patsnap.com Other approaches include the chlorination of methyl m-toluate. More industrial-scale methods focus on efficiency and yield, such as the reaction of m-toluic acid with thionyl chloride, followed by chlorination and esterification. patsnap.com Another patented method describes the synthesis of the related 3-chloromethyl benzoic acid from benzoyl chloride and paraformaldehyde in the presence of a Lewis acid catalyst. google.com These methodological studies are crucial for ensuring a reliable supply of this important synthetic intermediate for research and development.

Table 2: Key Reactions Involving this compound

Reaction Type Reagents Product
Oxidation Potassium permanganate (B83412) 3-(chloromethyl)benzoic acid
Reduction Lithium aluminum hydride 3-(chloromethyl)benzyl alcohol
Nucleophilic Substitution Various nucleophiles (e.g., amines, thiols) Diverse substituted derivatives

This table summarizes common transformations of the compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9ClO2 B1364272 Methyl 3-(chloromethyl)benzoate CAS No. 34040-63-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(chloromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXHXAMAIMAABX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390629
Record name Methyl 3-(chloromethyl)benzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34040-63-6
Record name Methyl 3-(chloromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 3-(CHLOROMETHYL)BENZOATE
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Synthetic Methodologies and Reaction Pathways

Advanced Synthetic Approaches to Methyl 3-(chloromethyl)benzoate (B8533320)

The synthesis of methyl 3-(chloromethyl)benzoate can be achieved through several advanced routes, each with its own set of reagents and conditions. These methods primarily involve either the sequential introduction of the ester and chloromethyl groups or their formation in a more concerted fashion.

Esterification and Chloromethylation Routes for Benzoate (B1203000) Derivatives

A common and traditional approach to synthesizing substituted benzoates involves a two-step process: esterification followed by chloromethylation, or vice-versa. One general route begins with the esterification of a suitable benzoic acid derivative. For instance, 3-methylbenzoic acid can be reacted with methanol (B129727) in the presence of an acid catalyst to form methyl 3-methylbenzoate (B1238549). This intermediate is then subjected to a chlorination reaction to introduce the chloromethyl group.

Alternatively, the process can start with benzoic acid, which is first converted to benzoyl chloride using a reagent like thionyl chloride. chembk.com The benzoyl chloride is then esterified with methanol to yield methyl benzoate. chembk.com The final step involves the chloromethylation of the methyl benzoate ring. chembk.com A similar pathway involves the esterification of p-toluic acid with methanol, followed by the side-chain chlorination of the resulting methyl p-methylbenzoate. google.com

One-Step Synthesis Strategies and Catalytic Systems

To improve efficiency, one-step synthesis strategies have been developed. These methods aim to form the target molecule from simple precursors in a single reaction vessel. A notable example is the Blanc chloromethylation reaction, where aromatic rings are reacted with formaldehyde (B43269) and hydrogen chloride, typically catalyzed by a Lewis acid like zinc chloride (ZnCl₂), to introduce a chloromethyl group. libretexts.orgwikipedia.org While highly effective for many aromatic compounds, this reaction must be handled with care due to the potential formation of the highly carcinogenic by-product bis(chloromethyl) ether. libretexts.orgwikipedia.org

Research has also explored the direct, one-step synthesis of related compounds like 3-chloromethyl benzoic acid from benzoyl chloride and paraformaldehyde. google.com This reaction is conducted in a solvent and requires a Lewis acid catalyst. google.com Various catalysts can be employed, including anhydrous aluminum trichloride, ferric chloride, and zinc chloride. google.com The molar ratio of the catalyst, benzoyl chloride, and paraformaldehyde is a critical parameter influencing the reaction's success. google.com Such one-pot syntheses are advantageous due to their simplicity, ease of control, and potentially higher safety and yield. google.com

The table below summarizes key parameters for a one-step synthesis of 3-chloromethyl benzoic acid, a direct precursor to the target ester.

ParameterCondition
Reactants Benzoyl chloride, Paraformaldehyde
Catalyst Lewis Acid (e.g., ZnCl₂, FeCl₃, AlCl₃)
Catalyst:Benzoyl Chloride:Paraformaldehyde Molar Ratio 0.05 - 0.5 : 1 : 1 - 1.5
Optimal Molar Ratio 0.2 : 1 : 1.3
Reaction Temperature 20 - 70 °C
Reaction Time 5 - 20 hours
Data sourced from a patented synthetic method for 3-chloromethyl benzoic acid. google.com

Chlorination of Methyl Benzoate and Derivatives

The direct chlorination of methyl benzoate derivatives that already contain a methyl group at the desired position is a key synthetic strategy. For example, the free-radical chlorination of methyl 3-methylbenzoate can yield this compound. This type of reaction, known as side-chain chlorination, typically requires an initiator to generate radicals. google.com

A study on the synthesis of the isomeric methyl 2-(chloromethyl)benzoate highlights the conditions for such reactions. researchgate.net By sparging chlorine gas into methyl 2-methylbenzoate (B1238997) at 70°C, a significant yield of the chlorinated product was achieved. researchgate.net The reaction can be initiated by various means, including UV light or chemical initiators like benzoyl peroxide (BPO) and azobisisobutyronitrile (AIBN). researchgate.net While the choice of initiator was found to affect the reaction rate (with UV light being the fastest), it did not significantly alter the distribution of the chlorinated products. researchgate.net Similar principles apply to the chlorination of methyl 3-methylbenzoate.

InitiatorRelative Reaction Rate
UV Light (315-400 nm) Fastest
Benzoyl Peroxide (BPO) Moderate
Azobisisobutyronitrile (AIBN) Slowest
Relative rates observed in the chlorination of methyl 2-methylbenzoate. researchgate.net

Controlling the extent of chlorination is crucial to prevent the formation of di- and trichlorinated by-products, which can complicate purification and reduce the yield of the desired monochlorinated product. google.com

Functionalization of Methyl Benzoate Derivatives with Chloromethyl Groups

The introduction of a chloromethyl group onto a pre-existing methyl benzoate ring is achieved through electrophilic aromatic substitution, specifically chloromethylation. The Blanc reaction is the archetypal method for this transformation. libretexts.orgwikipedia.org It involves treating the aromatic substrate with formaldehyde (or a polymer like paraformaldehyde) and hydrogen chloride in the presence of a Lewis acid catalyst. libretexts.orgwikipedia.org

For a substrate like methyl benzoate, the ester group is a deactivating, meta-directing group. Therefore, the chloromethyl group is directed to the position meta to the ester functionality, yielding the desired this compound. The reactivity of the aromatic ring is a key consideration; highly activated rings like phenols can undergo uncontrolled further reactions, while deactivated rings may require harsher conditions. wikipedia.org

Mechanistic Studies of Synthetic Transformations

Understanding the reaction mechanisms is fundamental to optimizing synthetic protocols and minimizing side reactions. For the synthesis of this compound, the mechanism of chloromethylation is of particular interest.

Paraformaldehyde and Benzoyl Chloride Reactions

The reaction involving paraformaldehyde (a solid polymer of formaldehyde) and a chlorine source like hydrogen chloride or benzoyl chloride under acidic conditions is central to many chloromethylation procedures. libretexts.orggoogle.com The mechanism of the classic Blanc chloromethylation is analogous to a Friedel-Crafts reaction. libretexts.orgalfa-chemistry.com

The process begins with the reaction between formaldehyde and the acid catalyst (e.g., ZnCl₂) and HCl. libretexts.org This generates a highly electrophilic species. libretexts.org Under these acidic conditions, the formaldehyde carbonyl group is protonated, making its carbon atom significantly more electrophilic. libretexts.orgwikipedia.org This electrophile is then attacked by the π-electrons of the aromatic ring of the benzoate derivative. libretexts.org

Alternative electrophiles have been proposed, including the (chloromethyl)oxonium cation (ClH₂C–OH₂⁺) or the chlorocarbenium cation (ClCH₂⁺), which may form in the presence of zinc chloride. wikipedia.org

Side Chain Chlorination Mechanisms of Aromatic Esters

The side-chain chlorination of aromatic esters like methyl m-toluate proceeds via a free-radical chain mechanism. This process is typically initiated by either ultraviolet (UV) light or a chemical radical initiator. The reaction can be broken down into three key stages: initiation, propagation, and termination.

Initiation: The reaction begins with the homolytic cleavage of a chlorine molecule (Cl₂) to form two highly reactive chlorine radicals (Cl•). This step requires an energy input, which is supplied by UV radiation or heat in the presence of a chemical initiator.

Propagation: The chlorine radical then abstracts a hydrogen atom from the methyl group of the aromatic ester, forming a benzyl-type radical and a molecule of hydrogen chloride (HCl). This benzylic radical is stabilized by resonance with the aromatic ring. The newly formed benzylic radical then reacts with another chlorine molecule to produce the desired product, this compound, and another chlorine radical. This new chlorine radical can then participate in another cycle of the propagation step, thus continuing the chain reaction.

Termination: The chain reaction eventually ceases through various termination steps where radicals combine with each other. This can involve the combination of two chlorine radicals to reform a chlorine molecule, or the reaction of a chlorine radical with a benzylic radical.

A notable method for the synthesis of this compound involves the chloromethylation of methyl benzoate using paraformaldehyde and hydrogen chloride. In this process, the yield of the target compound can reach up to 85.3%. researchgate.net

Optimization of Synthetic Yields and Purity

Achieving a high yield and purity of this compound is paramount for its use in further chemical syntheses. Research and process development have focused on fine-tuning reaction conditions and developing effective strategies to minimize the formation of unwanted byproducts.

Impact of Reaction Conditions on Product Yield

Temperature plays a critical role in the selectivity of the chlorination. Reactions are typically conducted at elevated temperatures, often between 70°C and 140°C. google.com Within this range, a preferred temperature of 100°C to 110°C has been identified to optimize the reaction. google.com Temperatures exceeding 140°C can lead to an increase in the formation of high-boiling point impurities, which include products of substitution on the phenyl ring and dichlorinated side-chain products. google.com

The conversion rate of the starting material is another crucial factor. To enhance the selectivity of the reaction towards the desired monochlorinated product, it is often beneficial to control the conversion rate of the chlorination. A preferred conversion efficiency is between 30% and 35%. google.com Stopping the reaction at a lower conversion rate can significantly reduce the formation of di- and trichlorinated byproducts. google.com

The following interactive data table, based on findings for the synthesis of the para-isomer, illustrates the influence of reaction conditions on the product distribution.

Chlorination Conversion (%)Methyl p-toluate (B1214165) (%)Methyl p-(chloromethyl)benzoate (%)Dichlorinated byproducts (%)Other Impurities (%)
2080181.50.5
3070272.50.5
40603541
50504262
60404893
703052135

Note: This data is representative of the synthesis of the para-isomer, methyl p-(chloromethyl)benzoate, and is provided to illustrate general trends in side-chain chlorination of methyl toluate.

Strategies for Impurity Minimization

A primary challenge in the synthesis of this compound is the formation of impurities, most notably methyl 3-(dichloromethyl)benzoate and methyl 3-(trichloromethyl)benzoate. google.com The formation of these over-chlorinated products reduces the yield of the desired compound and complicates the purification process.

One effective strategy to minimize the formation of these polychlorinated byproducts is to control the extent of the chlorination reaction, as discussed previously. By maintaining a lower conversion rate of the starting material, the statistical probability of a second or third chlorination event on the same molecule is reduced. google.com

Furthermore, the purification of the final product is crucial. Vacuum distillation is a commonly employed method to separate this compound from unreacted starting material and lower-boiling point impurities, as well as from the higher-boiling point di- and trichlorinated byproducts. google.com A patent for the synthesis of the para-isomer describes a process where the crude product is subjected to vacuum distillation, allowing for the collection of a fraction with a purity of over 98%. google.com

Reactivity Profiles and Mechanistic Investigations

Nucleophilic Substitution Reactions of the Chloromethyl Moiety

The chloromethyl group is the most reactive site for nucleophilic substitution in methyl 3-(chloromethyl)benzoate (B8533320). The chlorine atom, being a good leaving group, is readily displaced by a variety of nucleophiles.

Nucleophilic substitution reactions at a benzylic position, such as in methyl 3-(chloromethyl)benzoate, can proceed through either an S(_N)1 or S(_N)2 mechanism. quora.comquora.com The operative mechanism is influenced by the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

The S(_N)1 mechanism involves a two-step process. The first and rate-determining step is the departure of the chloride ion to form a resonance-stabilized benzylic carbocation. quora.comquora.com The positive charge is delocalized over the benzene (B151609) ring, which significantly stabilizes the intermediate. quora.com In the second step, the carbocation is rapidly attacked by a nucleophile. libretexts.org

The S(_N)2 mechanism , on the other hand, is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. khanacademy.orgyoutube.com This mechanism is favored by strong nucleophiles and is sensitive to steric hindrance around the reaction center. khanacademy.org For primary benzylic halides like this compound, the S(_N)2 pathway is often competitive. quora.comkhanacademy.org

MechanismKey FeaturesFavored by
S(_N)1 Two-step, carbocation intermediate, resonance stabilizationWeak nucleophiles, polar protic solvents
S(_N)2 One-step, concerted, backside attackStrong nucleophiles, less steric hindrance

The kinetics of nucleophilic substitution reactions of this compound are governed by both electronic and steric factors.

Electronic Effects: The ester group (-COOCH(_3)) at the meta position is an electron-withdrawing group. This deactivates the benzene ring towards electrophilic aromatic substitution but influences the reactivity of the benzylic carbon. stackexchange.com The electron-withdrawing nature of the ester group can have a modest stabilizing effect on the transition state of an S(_N)2 reaction by increasing the electrophilicity of the benzylic carbon. stackexchange.com In an S(_N)1 reaction, while the carbocation is primarily stabilized by resonance with the phenyl ring, the meta-substituted ester group has a less direct, but still electron-withdrawing, inductive effect. stackexchange.com

Steric Effects: As a primary benzylic halide, this compound has relatively low steric hindrance around the electrophilic carbon, making it amenable to S(_N)2 attack. khanacademy.org However, the presence of the methyl benzoate (B1203000) group itself can introduce some steric bulk compared to a simple benzyl (B1604629) chloride.

A wide array of nucleophiles can be employed to displace the chloride in this compound, leading to a variety of substituted products. This versatility makes it a valuable building block in organic synthesis. chembk.com For instance, reaction with cyanide ions can introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid. stackexchange.com

Oxidative and Reductive Transformations

Beyond nucleophilic substitution, the functional groups of this compound can undergo oxidation and reduction.

The ester group of this compound can be hydrolyzed under basic conditions, for example, using sodium hydroxide, to yield 3-(chloromethyl)benzoic acid. A more direct oxidation of the related compound, m-xylene, can also produce 3-(chloromethyl)benzoic acid, though this can lead to selectivity issues. google.com The chloromethylation of benzoic acid derivatives itself is a method to produce these types of compounds. google.com

The ester functionality can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH(_4)) in an ether solvent are effective for this transformation, converting this compound into 3-(chloromethyl)benzyl alcohol. doubtnut.com Milder reducing agents such as sodium borohydride (B1222165) are generally not strong enough to reduce esters. doubtnut.com

TransformationReagentProduct
Oxidation (Hydrolysis)NaOH (aq)3-(chloromethyl)benzoic acid
ReductionLiAlH(_4)3-(chloromethyl)benzyl alcohol

Reactions at the Benzylic Position

The benzylic position of this compound is the carbon atom of the chloromethyl group, which is directly attached to the benzene ring. This position is particularly reactive due to the ability of the adjacent aromatic ring to stabilize intermediates such as carbocations and radicals through resonance. chemistrysteps.com This enhanced reactivity allows for a variety of synthetically useful transformations.

The primary reactions occurring at the benzylic position are nucleophilic substitutions, where the chlorine atom is displaced by a nucleophile. This process is fundamental to the utility of this compound as a building block in the synthesis of more complex molecules. The mechanism of these substitutions can proceed through either an S(_N)1 or S(_N)2 pathway. The S(_N)1 mechanism is favored due to the formation of a resonance-stabilized benzylic carbocation intermediate. chemistrysteps.com

Table 1: Examples of Nucleophilic Substitution Reactions at the Benzylic Position

NucleophileReagent ExampleProduct
HydroxideSodium HydroxideMethyl 3-(hydroxymethyl)benzoate
CyanideSodium CyanideMethyl 3-(cyanomethyl)benzoate
AzideSodium AzideMethyl 3-(azidomethyl)benzoate
AmineAmmoniaMethyl 3-(aminomethyl)benzoate

Another significant reaction at the benzylic position is oxidation. Strong oxidizing agents can convert the chloromethyl group into a carboxylic acid. libretexts.org This transformation is a powerful tool for the synthesis of dicarboxylic acid derivatives of benzene. For instance, treatment with potassium permanganate (B83412) (KMnO(_4)) can yield 3-(chloromethyl)benzoic acid. It is important to note that for this type of oxidation to occur, the presence of at least one hydrogen atom on the benzylic carbon is required. youtube.comyoutube.com

Free radical halogenation, particularly bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator, can also occur at the benzylic position. libretexts.org This reaction proceeds via a resonance-stabilized benzylic radical intermediate. libretexts.org

Other Advanced Chemical Reactions and Functional Group Transformations

Beyond reactions at the benzylic position, this compound can undergo other advanced chemical transformations. The ester group, for instance, can be hydrolyzed under either acidic or basic conditions to yield 3-(chloromethyl)benzoic acid.

The chloromethyl group can also participate in the formation of organometallic reagents. For example, it can react with magnesium to form a Grignard reagent, which can then be used in a variety of carbon-carbon bond-forming reactions.

Furthermore, the entire molecule can be utilized in more complex synthetic strategies. It serves as a key intermediate in the synthesis of various pharmaceuticals and other organic compounds. chembk.com For example, it is a precursor in the synthesis of certain pesticides and dyes. chembk.com

The chlorination of the corresponding methyl p-methylbenzoate to produce methyl p-chloromethyl benzoate is known to be a free radical chain reaction that can be initiated by UV light or chemical catalysts. google.com A similar mechanism can be inferred for the synthesis of the meta-substituted isomer. Research on the chlorination of methyl 2-methylbenzoate (B1238997) has shown that different free radical initiators affect the reaction rate but not the product distribution. researchgate.net

Applications in Advanced Organic Synthesis

Building Block for Complex Molecular Architectures

As a foundational building block, Methyl 3-(chloromethyl)benzoate (B8533320) serves as a critical starting point for synthesizing intricate organic structures. The reactivity of its chloromethyl group is central to its function, readily undergoing nucleophilic substitution reactions where the chlorine atom is replaced, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

This reactivity allows chemists to introduce the methyl benzoate (B1203000) moiety into larger molecular frameworks. Key transformations that underscore its role as a building block include:

Oxidation : The compound can be oxidized to form 3-(chloromethyl)benzoic acid.

Reduction : It can be reduced to yield 3-(chloromethyl)benzyl alcohol.

Cyanidation : In a multi-step synthesis, the chloromethyl group can be converted to a cyanomethyl group, as demonstrated in the synthesis of methyl 3-(cyanomethyl)benzoate, a precursor for other key intermediates. researchgate.netnih.gov

These reactions highlight the compound's versatility in creating diverse functionalized molecules for further synthetic elaboration.

Precursor in Pharmaceutical Synthesis

The application of Methyl 3-(chloromethyl)benzoate is particularly prominent in medicinal chemistry, where it functions as a precursor for a range of pharmaceutical agents. chembk.com Its structure is a component of various biologically active molecules.

This compound is identified as a key precursor in the synthesis of specific vasodilators, such as Taprostene. Vasodilators are crucial in treating conditions like hypertension. While the detailed synthetic pathway to Taprostene is complex, the initial incorporation of the structure derived from this compound is a critical step. The broader class of benzopyran derivatives, which can be synthesized from related phenolic structures, are known to act as potent potassium channel openers, leading to selective coronary vasodilation. nih.gov

This intermediate is utilized in the development of new antibiotics and anti-inflammatory drugs. Its ability to undergo nucleophilic substitution allows for the strategic modification of biomolecules to enhance their therapeutic effects.

A significant example is in the synthesis of novel anti-inflammatory agents. Research has focused on derivatives like 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, which is synthesized from salicylic (B10762653) acid and a closely related precursor, 3-(chloromethyl)benzoyl chloride. nih.govnih.gov This new compound has demonstrated potent anti-inflammatory properties in preclinical models. nih.gov In-silico studies suggest it has a high affinity for the cyclooxygenase-2 (COX-2) enzyme, and it is hypothesized to inhibit the NF-κβ signaling pathway, both of which are critical in the inflammatory response. nih.govnih.gov Furthermore, transition metal complexes involving 3-methyl benzoate have been investigated for their antimicrobial activities against various bacterial and fungal strains. researchgate.net

Application AreaExample Target/ProductSynthetic Role of Compound
Vasodilators TaprostenePrecursor
Anti-inflammatory Agents 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid derivativePrecursor to key reagent
Antibiotics Novel antimicrobial agentsBuilding block
Agrochemicals PesticidesIntermediate
Material Science Dyes and PigmentsIntermediate

Intermediate in Agrochemical Development

Beyond pharmaceuticals, this compound is a valuable intermediate in the agrochemical industry for the synthesis of pesticides and other crop protection agents. chembk.comgoogle.com The development of effective and selective agrochemicals often requires complex organic molecules, and this compound provides a reliable scaffold for building such structures. Its role is similar to that in pharmaceutical synthesis, where the reactive chloromethyl group is used to connect the benzoate moiety to other functional parts of the target agrochemical molecule.

Contributions to Material Science Research

This compound also finds applications in material science. chembk.comsigmaaldrich.com It serves as an intermediate in the production of certain dyes and pigments. chembk.com In this context, the compound's structure is incorporated into larger conjugated systems that are responsible for the color of the final product. Its availability for research purposes facilitates its use in developing new materials with specific optical or electronic properties. sigmaaldrich.comsigmaaldrich.com

Medicinal Chemistry and Biological Activity Investigations

Exploration of Antimicrobial Efficacy and Mechanism

While direct studies on the antimicrobial properties of methyl 3-(chloromethyl)benzoate (B8533320) are limited, research into its derivatives has revealed promising antimicrobial potential. The reactive chloromethyl group provides a convenient handle for introducing various pharmacophores, leading to compounds with enhanced biological activity.

One area of investigation has been the synthesis of transition metal complexes. For instance, complexes of 3-methylbenzoic acid (a related compound) with transition metals like cobalt, nickel, zinc, and cadmium, coordinated with hydrazine, have been synthesized and evaluated for their antimicrobial properties. These studies have shown that the resulting complexes can exhibit greater antibacterial and antifungal activity than the parent acid alone. Among the tested complexes, the cadmium compound demonstrated notable efficacy against both bacterial and fungal strains. researchgate.net The general mechanism of action for benzoic acid and its derivatives as antimicrobial agents is believed to involve the disruption of the microbial cell's internal pH. The un-dissociated form of the acid penetrates the cell membrane, and upon dissociation within the cytoplasm, the release of protons leads to a drop in intracellular pH. This acidification inhibits essential enzymatic activities and metabolic processes, ultimately resulting in microbial cell death.

Further research into derivatives has explored the impact of different substituents on antimicrobial potency. Studies on N-alkyl and N-aryl piperazine (B1678402) derivatives have demonstrated significant activity against a range of bacterial strains, including Staphylococcus aureus, Pseudomonas aeruginosa, Streptomyces epidermidis, and Escherichia coli. nih.gov Similarly, the synthesis of 1H-2,5-dihydro-1,5-benzodiazepine derivatives has yielded compounds with considerable potency against various microbial strains. sioc-journal.cn Investigations into N,N-disubstituted 2-aminobenzothiazoles have also identified compounds with potent antibacterial activity against S. aureus. nih.gov These studies collectively highlight that the core structure derived from methyl 3-(chloromethyl)benzoate can be effectively modified to generate compounds with significant antimicrobial properties.

A summary of the antimicrobial activity of some benzoic acid derivatives is presented in the interactive table below.

Compound TypeTest OrganismActivityReference
3-Methyl Benzoic Acid Metal ComplexesBacteria and FungiHigher than parent acid researchgate.net
N-Alkyl/Aryl Piperazine DerivativesS. aureus, P. aeruginosa, E. coliSignificant nih.gov
1H-2,5-Dihydro-1,5-Benzodiazepine DerivativesVarious Bacteria and FungiConsiderable sioc-journal.cn
N,N-Disubstituted 2-AminobenzothiazolesS. aureusPotent nih.gov

Potential for Biomolecule Modification in Therapeutic Contexts

The reactivity of the chloromethyl group in this compound presents the potential for covalent modification of biomolecules, a strategy employed in the design of certain therapeutic agents. The chloromethyl group can act as an electrophile, reacting with nucleophilic residues on proteins, such as the thiol group of cysteine or the amino group of lysine. This covalent interaction can lead to irreversible inhibition of enzymes or modulation of protein function.

While specific studies detailing the therapeutic application of biomolecule modification by this compound are not extensively documented in the available literature, the principle is well-established in medicinal chemistry. For example, peptide chloromethyl esters are utilized as coupling agents that can react with nucleophilic groups on drugs to form prodrugs. researchgate.net This approach can enhance drug delivery and bioavailability.

The modification of therapeutic proteins is a critical aspect of biopharmaceutical development, as post-translational modifications can impact efficacy and stability. nih.govnih.govresearchgate.net Unintended modifications can also trigger immune responses. The controlled and targeted modification of proteins, however, can be harnessed for therapeutic benefit. The reactivity of compounds like this compound could theoretically be exploited for such purposes, although specific applications in this context require further investigation. For instance, formaldehyde (B43269), a related small molecule with a reactive carbonyl group, has been shown to react with amino acids and peptides, suggesting that similar reactive species could modify vital biomolecules. nih.gov

Structure-Activity Relationship Studies in Drug Design

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies have been instrumental in optimizing their therapeutic properties.

In the context of antimicrobial agents, SAR studies have revealed key structural features that determine efficacy. For N-substituted piperazine derivatives, the nature of the alkyl or aryl substituent significantly impacts antibacterial activity. nih.gov Similarly, for 1H-2,5-dihydro-1,5-benzodiazepine derivatives, the substituents at various positions on the benzodiazepine (B76468) ring system are crucial for potency. sioc-journal.cn A study on N1-alkyl/aryl-N5-(1,3-benzothiazol-2-yl)-1,5-biurets indicated that compounds with longer carbon chains or a phenyl ring in the substituted urea (B33335) moiety exhibited better antimicrobial activity, likely due to enhanced interaction with or penetration of the microbial cell membrane. ijres.org

For anti-inflammatory agents, SAR analysis of a series of 3-(indol-5-yl)-indazoles showed that modifications with electron-donating groups or certain heterocycles led to a significant loss of inhibitory activity against pro-inflammatory cytokines like IL-6 and TNF-α. In contrast, the presence of a halogen-substituted benzamide (B126) group was found to be crucial for the anti-inflammatory effect. nih.gov In the development of biosourced functional hydroxybenzoate-co-lactide polymers with antimicrobial activity, it was found that greater hydrophobicity at a specific position resulted in greater activity against S. aureus. acs.org

These examples underscore the importance of systematic structural modifications and subsequent biological evaluation to identify the optimal chemical features for a desired therapeutic effect.

Investigation of Analgesic and Anti-inflammatory Properties (Focus on underlying mechanisms)

A significant area of research for derivatives of this compound has been the investigation of their analgesic and anti-inflammatory properties. These studies have often focused on the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.

A notable derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (referred to as 3-CH2Cl), has been synthesized and evaluated for its anti-inflammatory and analgesic effects. nih.govnih.gov This compound was designed as a potential alternative to acetylsalicylic acid (aspirin), aiming to retain the therapeutic benefits while minimizing side effects like gastric irritation. nih.gov

In a study using a lipopolysaccharide (LPS)-induced inflammation model in rats, 3-CH2Cl demonstrated significant anti-inflammatory activity. nih.gov The administration of this compound was found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in the blood. nih.gov The proposed mechanism of action for 3-CH2Cl involves the inhibition of the COX-2 enzyme. In silico docking studies have suggested a higher binding affinity of 3-CH2Cl for COX-2 compared to aspirin. nih.gov Furthermore, it is hypothesized that 3-CH2Cl may also inhibit the NF-κβ signaling pathway, a crucial pathway in the inflammatory response. By preventing the activation of NF-κβ, the transcription of various pro-inflammatory genes, including COX-2, is suppressed. nih.gov

The inhibition of COX enzymes is a well-established mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). acs.orgnih.govnih.govwikipedia.org These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. acs.org Some NSAIDs can also inhibit lipoxygenase enzymes, which are involved in another branch of the inflammatory cascade. nih.govnih.govacs.org The development of derivatives from this compound that can selectively target components of these pathways represents a promising strategy for creating novel analgesic and anti-inflammatory drugs.

The table below summarizes the anti-inflammatory effects of the derivative 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl).

ParameterEffect of 3-CH2Cl TreatmentProposed MechanismReference
Pro-inflammatory Cytokines (TNF-α, IL-1β)Reduction in plasma levelsInhibition of NF-κβ signaling nih.govnih.gov
Cyclooxygenase-2 (COX-2)InhibitionDirect binding to the enzyme nih.gov

Environmental and Safety Considerations in Research Settings

Green Chemistry Principles in Synthesis and Application

The synthesis of Methyl 3-(chloromethyl)benzoate (B8533320) and its subsequent use in research applications can be evaluated through the lens of the twelve principles of green chemistry. These principles advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

Traditional synthetic routes to Methyl 3-(chloromethyl)benzoate often involve steps that are not aligned with green chemistry principles. For instance, one common pathway begins with the esterification of 3-methylbenzoic acid (m-toluic acid) to form methyl 3-methylbenzoate (B1238549), followed by a free-radical chlorination of the methyl group using chlorine gas (Cl₂) under UV light or with a radical initiator. google.com This use of highly toxic and hazardous chlorine gas is a significant safety concern.

Another approach involves the chlorination of 3-(hydroxymethyl)benzoic acid or its ester, which may use hazardous reagents like thionyl chloride (SOCl₂) or hydrochloric acid. A described synthesis method involves reacting benzoic acid with anhydrous thionyl chloride to produce benzoyl chloride, followed by reaction with methanol (B129727) to yield methyl benzoate (B1203000), and finally reacting methyl benzoate with methylene (B1212753) chloride to generate this compound. chembk.com The use of thionyl chloride is particularly problematic as it is corrosive, toxic, and reacts violently with water, releasing toxic gases (HCl and SO₂).

A different synthetic strategy involves the reaction of 3-(chloromethyl)benzoyl chloride with methanol. The precursor, 3-(chloromethyl)benzoyl chloride, can be synthesized from m-toluic acid. nih.gov This route also involves hazardous intermediates. A one-step synthesis of the related 3-chloromethyl benzoic acid from benzoyl chloride and paraformaldehyde using a Lewis acid catalyst has been proposed as a simpler and more efficient method, which could potentially be adapted for the ester. google.com

From a green chemistry perspective, these syntheses could be improved by:

Preventing Waste: Optimizing reactions to achieve high yields and minimize the formation of by-products, such as dichlorinated or trichlorinated compounds, is crucial. google.com

Atom Economy: Designing synthetic transformations that maximize the incorporation of all materials used in the process into the final product. Reactions like additions are preferable to substitutions where leaving groups become waste.

Less Hazardous Chemical Syntheses: Exploring alternative, less hazardous chlorinating agents to replace chlorine gas or thionyl chloride. The use of catalysts instead of stoichiometric reagents is a core tenet. For example, using catalytic amounts of a Lewis acid is preferable to using it in large quantities. google.com

Safer Solvents and Auxiliaries: Traditional syntheses may use chlorinated solvents like dichloromethane (B109758) or carbon tetrachloride. chembk.comgoogle.com Green chemistry encourages the use of safer solvents or, ideally, solvent-free conditions.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. A patent for a related compound, methyl p-chloromethyl benzoate, highlights the use of UV light or Diisopropyl azodicarboxylate as catalysts for the chlorination step. google.com

Environmental Fate and Degradation Studies

Specific environmental fate and degradation data for this compound are limited in publicly available literature. However, its environmental behavior can be inferred by examining its structural components: a chlorinated aromatic hydrocarbon and a benzoate ester.

The presence of a halogen, specifically chlorine, on an aromatic compound is a cause for environmental concern as it can increase persistence and toxicity. researchgate.netnih.gov Many chlorinated organic compounds are known to be recalcitrant and can bioaccumulate. researchgate.net However, the specific structure of this compound suggests potential degradation pathways.

The chloromethyl group is a reactive site. Structurally similar compounds, like benzyl (B1604629) chloride, are known to hydrolyze in water to form the corresponding alcohol (benzyl alcohol), which is considered readily biodegradable. oecd.org It is plausible that this compound could undergo a similar hydrolysis at the chloromethyl group to form methyl 3-(hydroxymethyl)benzoate. The rate of this hydrolysis would be a key factor in its environmental persistence.

The benzoate moiety of the molecule is generally susceptible to microbial degradation under both aerobic and anaerobic conditions. epa.gov Numerous microorganisms have been identified that can utilize benzoates as a source of carbon and energy. epa.gov Studies on 2-chlorobenzoate (B514982) have shown that adapted activated sludge can effectively degrade this chlorinated aromatic compound. This suggests that microbial communities have the potential to break down the aromatic ring of similar molecules.

Inferred Environmental Profile:

Environmental AspectInferred BehaviorRationale/Supporting Evidence
PersistencePotentially moderate. The chloromethyl group may lead to hydrolysis.Benzyl chloride hydrolyzes to the more biodegradable benzyl alcohol. oecd.org Chlorinated aromatics can be persistent, but the benzoate structure is degradable by microbes. researchgate.netepa.gov
BiodegradationLikely to be biodegradable, potentially after initial hydrolysis.The benzoate structure is a known substrate for many microorganisms. epa.gov Microbes are capable of degrading chlorinated aromatic compounds. nih.gov
BioaccumulationLow to moderate potential.Benzyl chloride has a low bioconcentration factor. epa.gov However, the overall hydrophobicity will influence this.
Mobility in SoilExpected to have moderate to high mobility.Benzyl chloride has a low soil adsorption coefficient (Koc), indicating high mobility. epa.gov The ester and chloromethyl groups will affect the overall polarity.

Hazard Assessment in Laboratory Research

This compound is a hazardous chemical that requires careful handling in a laboratory setting. Its hazard profile is primarily associated with its corrosive and irritant properties, stemming from the reactive chloromethyl group.

Based on available safety data sheets (SDS) for this compound and its isomers, the compound is classified as causing severe skin burns and eye damage. It is also harmful if swallowed or inhaled. chembk.com The presence of the chloromethyl group makes it a lachrymator, meaning it can cause tearing and severe irritation to the eyes and respiratory tract.

GHS Hazard Classification:

Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, InhalationNot fully classified, but expected to be harmfulVapors are irritating to the respiratory tract. chembk.com

Hazard Pictograms:

Corrosion Pictogram

Corrosion

Exclamation Mark Pictogram

Harmful/Irritant

In a research laboratory, a thorough risk assessment must be conducted before handling this compound. This involves reviewing the SDS, understanding the quantities being used, and planning the experimental procedure to minimize exposure.

Responsible Handling and Waste Management in Academic Research

Given the hazards associated with this compound, responsible handling and waste management are paramount in an academic research environment to ensure the safety of researchers and to protect the environment.

Handling and Personal Protective Equipment (PPE):

Engineering Controls: This compound must be handled in a certified chemical fume hood to prevent inhalation of its vapors.

Personal Protective Equipment: Standard PPE includes a lab coat, chemical-resistant gloves (e.g., nitrile or neoprene, with breakthrough times checked), and splash-proof safety goggles. A face shield may be necessary for procedures with a higher risk of splashing.

Safe Practices: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. After handling, wash hands thoroughly. Contaminated clothing should be removed and laundered before reuse.

Storage:

Store in a tightly closed, compatible container.

The storage area should be cool, dry, and well-ventilated.

Store away from incompatible materials such as strong oxidizing agents, bases, and moisture.

Keep it in a designated corrosives cabinet.

Spill Management:

In case of a small spill, evacuate the area and ensure adequate ventilation (within a fume hood).

Absorb the spill with an inert, non-combustible material such as sand or vermiculite.

Collect the absorbed material into a sealed container for proper disposal.

Do not allow the material to enter drains or waterways.

Waste Management: A critical aspect of responsible management in a research setting is the correct segregation and disposal of chemical waste. As a halogenated organic compound, waste containing this compound must be handled according to specific protocols.

Segregation: Halogenated organic waste must be collected separately from non-halogenated organic waste. This is because the incineration of halogenated compounds requires special conditions and scrubbers to handle the resulting acidic gases (like HCl), making their disposal more complex and costly.

Labeling: Waste containers must be clearly labeled as "Hazardous Waste" and list all chemical constituents, including "this compound." The container must be kept closed except when adding waste.

Disposal: The collected waste must be disposed of through the institution's environmental health and safety office via a licensed hazardous waste contractor. It is strictly forbidden to dispose of this chemical down the drain or in regular trash.

By adhering to these principles of green chemistry, understanding the potential environmental impact, conducting thorough hazard assessments, and implementing responsible handling and waste management protocols, researchers can safely utilize this compound in their work while minimizing risks to themselves and the environment.

Q & A

Q. Basic

  • ¹H NMR : The chloromethyl group (–CH₂Cl) typically appears as a singlet or triplet (δ ~4.5–5.0 ppm), while the aromatic protons from the benzoate ring show splitting patterns consistent with meta-substitution (δ ~7.3–8.1 ppm). The methyl ester (–OCH₃) resonates as a singlet near δ 3.9 ppm .
  • IR : Strong ester C=O stretching (~1720 cm⁻¹) and C–Cl vibrations (~650 cm⁻¹) are diagnostic. Aromatic C–H stretches (~3000–3100 cm⁻¹) further confirm the structure .
    Cross-validation with mass spectrometry (e.g., ESI-MS) ensures molecular weight alignment (C₉H₉ClO₂; theoretical MW: 184.62 g/mol).

What strategies mitigate competing side reactions during the chloromethylation of methyl benzoate derivatives?

Advanced
Competing side reactions (e.g., di-substitution or oxidation) can arise due to the electrophilic nature of chloromethylating agents. Strategies include:

  • Temperature Control : Maintaining temperatures below 40°C minimizes unwanted electrophilic aromatic substitution at alternate positions .
  • Protecting Groups : Temporarily blocking reactive sites (e.g., –NH₂ or –OH) with acetyl or tert-butyldimethylsilyl (TBS) groups prevents undesired side reactions .
  • Catalyst Selection : Using mild bases (e.g., DIPEA) instead of strong bases avoids ester hydrolysis .

How do steric and electronic effects of the chloromethyl group influence reactivity in nucleophilic substitution reactions?

Advanced
The chloromethyl group (–CH₂Cl) exhibits both steric hindrance and electron-withdrawing effects:

  • Electronic Effects : The chlorine atom polarizes the C–Cl bond, enhancing electrophilicity and facilitating SN₂ reactions with nucleophiles (e.g., amines or thiols).
  • Steric Effects : The meta-substitution on the benzoate ring reduces steric crowding compared to ortho isomers, enabling faster substitution kinetics .
    Comparative studies with bromo or cyano analogs (e.g., methyl 3-(bromomethyl)benzoate) reveal lower activation energy for Cl due to its intermediate leaving group ability .

What are the critical safety considerations when handling this compound?

Q. Safety

  • Storage : Store in airtight containers at 2–8°C, away from heat/sparks. Ground metal containers to prevent static discharge .
  • Exposure Control : Use fume hoods and PPE (gloves, goggles). Monitor airborne concentrations with real-time sensors to ensure levels remain below 1 ppm .
  • Waste Disposal : Neutralize chlorinated waste with alkaline solutions (e.g., 10% NaOH) before incineration to prevent HCl release .

How can HPLC methods be optimized for purity analysis of this compound?

Q. Advanced

  • Column Choice : Use a C18 reverse-phase column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min. The compound elutes at ~6.2 minutes (UV detection at 254 nm) .
  • Impurity Profiling : Co-inject with reference standards (e.g., methyl benzoate or 3-chloromethylbenzoic acid) to identify byproducts. Adjust gradient elution to resolve peaks with <0.5% area overlap .

What mechanistic insights explain the stability of this compound under acidic vs. basic conditions?

Q. Advanced

  • Acidic Conditions : The ester group hydrolyzes slowly (via protonation of the carbonyl oxygen), but the chloromethyl group remains intact due to poor leaving group ability of Cl⁻ in low pH.
  • Basic Conditions : Strong bases (e.g., NaOH) deprotonate the ester, accelerating hydrolysis to 3-(chloromethyl)benzoic acid. Concurrent elimination (forming styrene derivatives) may occur at elevated temperatures .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.